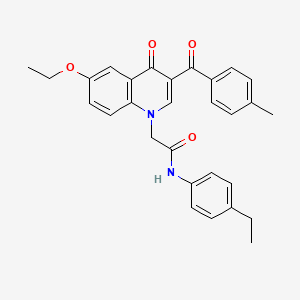

2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide

Description

This compound is a quinolinone-based acetamide derivative characterized by a 6-ethoxy group, a 3-(4-methylbenzoyl) substituent, and an N-(4-ethylphenyl) acetamide moiety.

Properties

IUPAC Name |

2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O4/c1-4-20-8-12-22(13-9-20)30-27(32)18-31-17-25(28(33)21-10-6-19(3)7-11-21)29(34)24-16-23(35-5-2)14-15-26(24)31/h6-17H,4-5,18H2,1-3H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHSHFHJYZBJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OCC)C(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that belongs to the class of quinoline derivatives. It is characterized by a complex structure that integrates various functional groups, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 470.525 g/mol. The presence of multiple functional groups, including an ethoxy group and a benzoyl moiety, enhances its lipophilicity and may influence its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 470.525 g/mol |

| LogP | 6.0359 |

| Solubility | Not available |

Preliminary studies suggest that quinoline derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. The proposed mechanisms include:

- Inhibition of key enzymes involved in cell proliferation.

- Induction of apoptosis in cancer cells through various signaling pathways.

Anticancer Activity

Research has demonstrated that compounds similar to this compound possess significant anticancer properties. For instance, derivatives of quinoline have shown effectiveness against breast cancer and leukemia cell lines, with IC50 values indicating potent cytotoxicity.

Case Study: Antiproliferative Effects

In a study examining the effects of various quinoline derivatives:

- Compound A (a structural analog) demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells.

- Compound B showed an IC50 value of 20 µM against HL-60 leukemia cells.

These findings suggest that the structural features of these compounds play a crucial role in their biological activity.

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit bacterial growth effectively.

Antibacterial Testing Results

A series of tests were conducted using the agar well diffusion method to evaluate the antibacterial activity:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(6-ethoxy...acetamide | Staphylococcus aureus | 18 |

| Escherichia coli | 16 | |

| Klebsiella pneumoniae | 20 |

Antibiofilm Activity

The compound's potential as an antibiofilm agent was also assessed. Biofilm formation by pathogenic bacteria poses significant challenges in clinical settings. The compound exhibited a notable reduction in biofilm formation, suggesting its utility in preventing chronic infections.

Antibiofilm Activity Results

The following table summarizes the percent inhibition of biofilm formation at varying concentrations:

| Compound | Concentration (µg/mL) | % Inhibition (S. aureus) | % Inhibition (K. pneumoniae) |

|---|---|---|---|

| 2-(6-ethoxy...acetamide | 100 | 82 | 85 |

| 50 | 60 | 72 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and key analogs:

Key Structural and Functional Insights

Core Heterocycle: Quinolinone vs. Quinazolinone: Quinazolinone derivatives (e.g., from and ) exhibit antitubercular or anti-inflammatory activity, while quinolinone analogs (e.g., ) are less explored but may target similar pathways. The additional nitrogen in quinazolinone likely enhances hydrogen-bonding interactions with enzymes like InhA .

Substituent Effects: Position 3: The 3-(4-methylbenzoyl) group in the target compound may improve receptor binding via hydrophobic interactions compared to sulfonyl () or acetyl () groups.

Biological Activity Trends: Anti-inflammatory acetamides () favor ethylamino side chains, whereas antitubercular activity () correlates with chloro and methyl groups on the quinazolinone core.

Physicochemical Properties :

- The target compound’s lipophilicity (logP ~4.8) aligns with analogs showing good membrane permeability, though excessive lipophilicity may reduce solubility .

Research Findings and Implications

- Antimicrobial Potential: The structural similarity to InhA inhibitors () suggests the target compound could be repurposed for tuberculosis research, though its quinolinone core may require validation.

- Anti-inflammatory Applications : Ethyl-substituted acetamides () outperform Diclofenac, implying that the 4-ethylphenyl group in the target compound merits testing in inflammation models.

- SAR Insights: Minor modifications (e.g., chloro to ethyl, benzoyl to sulfonyl) significantly alter target selectivity, underscoring the need for precision in substituent design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.